molecular formula C11H22N6O2 B13139104 2,2'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol CAS No. 31241-20-0

2,2'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol

Cat. No.: B13139104
CAS No.: 31241-20-0
M. Wt: 270.33 g/mol
InChI Key: ZDLVCZFGMNZMKX-UHFFFAOYSA-N
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Description

2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is an organic compound that features a triazine ring substituted with diethylamino and diethanolamine groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves the reaction of cyanuric chloride with diethylamine and diethanolamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The process involves multiple steps, including nucleophilic substitution and condensation reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, resins, and coatings

Mechanism of Action

The mechanism of action of 2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The triazine ring and diethanolamine groups play a crucial role in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is unique due to its combination of a triazine ring with diethylamino and diethanolamine groups. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .

Properties

CAS No.

31241-20-0

Molecular Formula

C11H22N6O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[[4-(diethylamino)-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C11H22N6O2/c1-3-17(4-2)11-15-9(12-5-7-18)14-10(16-11)13-6-8-19/h18-19H,3-8H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

ZDLVCZFGMNZMKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NCCO)NCCO

Origin of Product

United States

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